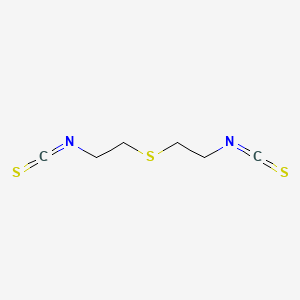
Ethane, 1,1'-thiobis(2-isothiocyanato-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,1’-thiobis(2-isothiocyanato-) is a chemical compound with the molecular formula C6H8N2O2S It is known for its unique structure, which includes two isothiocyanate groups attached to an ethane backbone through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane, 1,1’-thiobis(2-isothiocyanato-) can be synthesized through several methods. One common approach involves the reaction of ethane-1,2-dithiol with thiophosgene, followed by the addition of amines to form the isothiocyanate groups. This reaction typically requires mild conditions and the use of solvents such as dimethylbenzene under nitrogen protection .
Industrial Production Methods
Industrial production of ethane, 1,1’-thiobis(2-isothiocyanato-) often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process, given the toxicity of some of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,1’-thiobis(2-isothiocyanato-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines.
Substitution: The isothiocyanate groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like primary amines and alcohols are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Thioureas and other substituted products.
Scientific Research Applications
Ethane, 1,1’-thiobis(2-isothiocyanato-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and proteins.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethane, 1,1’-thiobis(2-isothiocyanato-) involves its reactivity with nucleophiles, particularly sulfur-centered nucleophiles such as cysteine residues in proteins. This reactivity allows it to modify the function of enzymes and proteins, leading to various biological effects. The compound can induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ethyl isothiocyanate: A simpler isothiocyanate with a single isothiocyanate group.
Phenyl isothiocyanate: Contains a phenyl group instead of an ethane backbone.
Sulfur mustard (1,1’-thiobis(2-chloroethane)): Similar structure but with chloro groups instead of isothiocyanate groups.
Uniqueness
Ethane, 1,1’-thiobis(2-isothiocyanato-) is unique due to its dual isothiocyanate groups and the presence of a sulfur atom linking the two groups. This structure imparts distinct reactivity and biological activity compared to other isothiocyanates .
Properties
CAS No. |
39219-64-2 |
|---|---|
Molecular Formula |
C6H8N2S3 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
1-isothiocyanato-2-(2-isothiocyanatoethylsulfanyl)ethane |
InChI |
InChI=1S/C6H8N2S3/c9-5-7-1-3-11-4-2-8-6-10/h1-4H2 |
InChI Key |
XBVBOTITFSOHTL-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCN=C=S)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


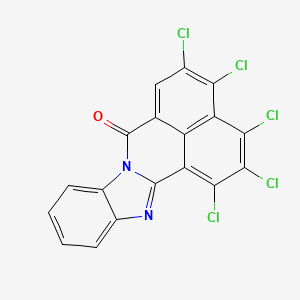
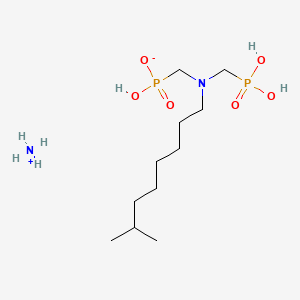
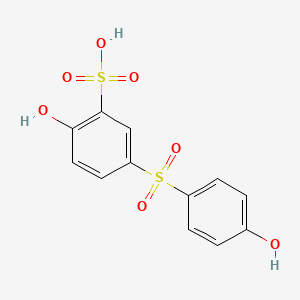
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
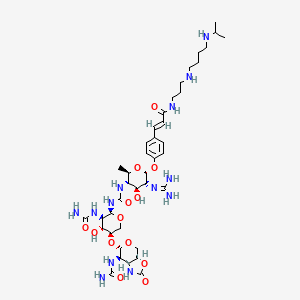
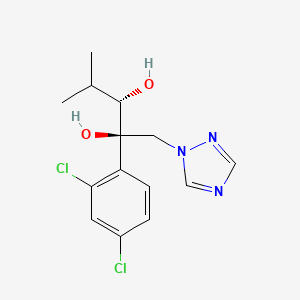
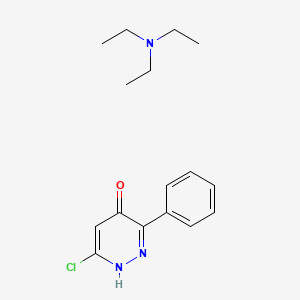
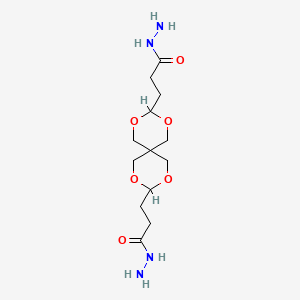
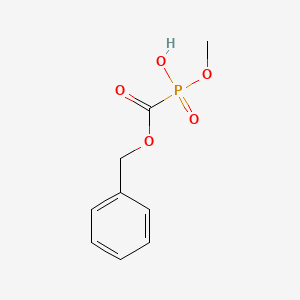
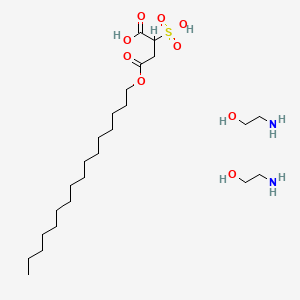
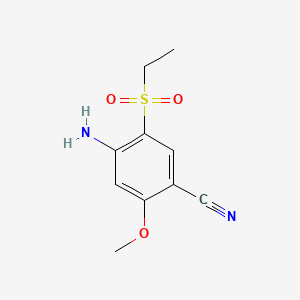
![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)


